molecular formula C16H14O B1214843 1-(9H-Fluoren-2-yl)-1-propanone CAS No. 65007-01-4

1-(9H-Fluoren-2-yl)-1-propanone

Cat. No.: B1214843
CAS No.: 65007-01-4
M. Wt: 222.28 g/mol
InChI Key: SBNTYLXCXQZVTC-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-2-yl)-1-propanone is an organic compound that belongs to the class of fluorenes Fluorenes are aromatic hydrocarbons consisting of two benzene rings connected through a central cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(9H-Fluoren-2-yl)-1-propanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-2-yl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield fluoren-2-ylpropanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluoren-2-ylpropanol.

    Substitution: Halogenated fluorenes.

Scientific Research Applications

1-(9H-Fluoren-2-yl)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-2-yl)-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity.

Comparison with Similar Compounds

    Fluorenone: An oxidized derivative of fluorene with similar structural properties.

    Fluorene: The parent compound of 1-(9H-Fluoren-2-yl)-1-propanone.

    Fluoren-2-ylpropanol: A reduced form of this compound.

Comparison: this compound is unique due to its propanone functional group, which imparts distinct chemical reactivity and potential applications. Compared to fluorenone, it has different oxidation states and reactivity profiles. Fluorene, being the parent compound, lacks the functional group that provides additional versatility in chemical transformations.

Properties

IUPAC Name

1-(9H-fluoren-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-2-16(17)12-7-8-15-13(10-12)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNTYLXCXQZVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983552
Record name 1-(9H-Fluoren-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65007-01-4
Record name 1-(9H-Fluoren-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65007-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Fluoren-2-yl)-2-propan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065007014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Fluoren-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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